molecular formula C16H21N3O3S3 B2620977 N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide CAS No. 1903601-52-4

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide

Cat. No.: B2620977
CAS No.: 1903601-52-4
M. Wt: 399.54
InChI Key: IEXTXPNZWCPZOB-UHFFFAOYSA-N
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Description

N-(2-{2,4-Dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a hybrid heterocyclic compound featuring a thienopyrimidine scaffold fused with a dithiolane moiety. The pentanamide linker bridges these moieties, offering structural flexibility for target interactions.

Properties

IUPAC Name

N-[2-(2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-(dithiolan-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S3/c20-13(4-2-1-3-11-5-10-24-25-11)17-7-8-19-15(21)14-12(6-9-23-14)18-16(19)22/h6,9,11,14H,1-5,7-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYRVHGIQSXNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCN2C(=O)C3C(=NC2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a complex organic compound belonging to the thienopyrimidine family. Its structure features a thieno[3,2-d]pyrimidine core and a dithiolan moiety, suggesting potential biological activities. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H24N3O3SC_{20}H_{24}N_{3}O_{3}S with a molecular weight of 386.5 g/mol. The structure includes key functional groups that may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H24N3O3SC_{20}H_{24}N_{3}O_{3}S
Molecular Weight386.5 g/mol
CAS Number1252822-64-2

Biological Activity Overview

Recent studies indicate that compounds with similar structures exhibit a variety of biological activities including anticancer , antiviral , and antimycotic properties. The following sections detail specific findings related to the compound's biological effects.

Anticancer Activity

Research has shown that thienopyrimidine derivatives can exhibit significant anticancer properties. For instance:

  • Cell Line Studies : A study evaluated the anticancer activity of related compounds against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The compounds demonstrated IC50 values ranging from 0.01±0.098μM0.01\pm 0.098\mu M to 8.12±5.69μM8.12\pm 5.69\mu M, indicating potent activity compared to etoposide, a standard chemotherapeutic agent .

The proposed mechanism of action for thienopyrimidine derivatives includes:

  • Inhibition of Tumor Growth : Compounds disrupt cellular processes essential for tumor growth and survival.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine compounds in preclinical models:

  • Study on MCF-7 Cells : A compound similar to this compound exhibited an IC50 of 13.42μg/mL13.42\mu g/mL against MCF-7 cells . This suggests high selectivity and potential for further development as an anticancer agent.
  • Analgesic Activity : In addition to anticancer properties, related compounds have shown analgesic effects in animal models using hot plate tests and acetic acid-induced writhing tests . This indicates a broader therapeutic potential beyond oncology.

Summary of Research Findings

Study FocusFindings
Anticancer ActivityPotent activity against various cancer cell lines with IC50 values as low as 0.01μM0.01\mu M.
Mechanism of ActionInhibition of tumor growth and induction of apoptosis.
Analgesic PropertiesSignificant analgesic effects observed in preclinical models.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives, including N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide, display significant antimicrobial properties. In vitro studies have demonstrated their effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key enzymes or pathways essential for microbial growth and replication.

Anticancer Properties

Compounds in this class have shown promise in anticancer research. They are thought to target specific cellular pathways involved in tumor growth and proliferation. For example, studies have indicated that certain thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods. A notable approach includes the Gewald reaction, which allows for the formation of thieno[3,2-d]pyrimidine derivatives through a one-pot reaction involving ethyl acetoacetate or cyclohexanone with activated cyanoacetamide and elemental sulfur in the presence of a base such as morpholine in DMF (dimethylformamide).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. The presence of the dithiolan moiety is believed to enhance its biological activity by improving its interaction with target biomolecules. Modifications to the thieno[3,2-d]pyrimidine core can lead to variations in potency and selectivity against specific targets.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several thieno[3,2-d]pyrimidine derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

Another significant study focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. Using various cancer cell lines (e.g., breast cancer and leukemia), researchers found that these compounds induced significant cell death at low micromolar concentrations. The study also explored the signaling pathways affected by these compounds and identified potential biomarkers for response.

Data Table: Summary of Applications

Application TypeDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains and fungi; mechanism involves enzyme inhibition
Anticancer PropertiesInduces apoptosis in cancer cells; targets specific cellular pathways
Synthesis MethodGewald reaction for thieno[3,2-d]pyrimidine derivatives

Comparison with Similar Compounds

Thienopyrimidine Derivatives

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) () share the thiophene backbone but lack the pyrimidine fusion and dithiolane group. These derivatives prioritize amino and cyano substituents, which enhance hydrogen bonding and electronic interactions, whereas the target compound’s dithiolane may improve membrane permeability or stability in reducing environments .

Pyran-Pyrazole Hybrids

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) () incorporates pyran and pyrazole rings with phenyl and cyano groups. Unlike the target compound, this structure lacks sulfur heterocycles but demonstrates how fused bicyclic systems with polar substituents (e.g., amino, hydroxy) can enhance solubility and target specificity .

Complex Amides

The stereochemically defined amides in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) emphasize the role of chiral centers and bulky aromatic groups in pharmacokinetics. The target compound’s simpler pentanamide linker may reduce steric hindrance, favoring interactions with shallower binding pockets .

Sulfamoyl-Pentanamide Derivatives

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () shares the pentanamide backbone but replaces the dithiolane with isoindoline and sulfamoyl groups. The sulfamoyl moiety enhances water solubility, whereas the dithiolane in the target compound may confer redox activity, impacting drug metabolism .

Physicochemical Properties

Property Target Compound (Estimated) 7a/7b () 11a () Sulfamoyl-Pentanamide ()
Molecular Weight ~450–500 g/mol 280–320 g/mol 350–400 g/mol 493.53 g/mol
Sulfur Content High (dithiolane + thienopyrimidine) Low (thiophene only) None Moderate (sulfamoyl)
Solubility Moderate (lipophilic dithiolane) High (polar substituents) Moderate (cyano groups) High (sulfamoyl)

Research Findings and Data Gaps

  • Synthesis : The target compound’s synthesis remains unverified in the evidence, though analogous routes (e.g., ’s use of 1,4-dioxane and triethylamine) provide a plausible framework .
  • Bioactivity: No direct data exists for the target compound, but structural parallels suggest dual mechanisms: kinase inhibition (thienopyrimidine) and redox modulation (dithiolane).
  • Stability : The dithiolane’s disulfide bond may confer pH-dependent stability, contrasting with ’s sulfamoyl compounds, which are more hydrolytically stable .

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